molecular formula C23H20F3N3O2S B3013050 N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 338410-69-8

N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B3013050
CAS No.: 338410-69-8
M. Wt: 459.49
InChI Key: OHWFTINTQHNQJV-UHFFFAOYSA-N
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Description

N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H20F3N3O2S and its molecular weight is 459.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Compounds similar to N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-3-(trifluoromethyl)benzenesulfonamide have been synthesized and characterized, focusing on their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. The synthesized compounds have been evaluated for various biological activities, including their effects on liver, kidney, colon, and brain tissue damage compared to untreated controls or celecoxib (Küçükgüzel et al., 2013).

Photodynamic Therapy Applications

  • Derivatives of benzenesulfonamide have been utilized in photodynamic therapy, particularly in treating cancer. Studies have shown that such derivatives, when used as photosensitizers, exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).

Applications in Pain Management

  • Synthesized derivatives of benzenesulfonamide have been studied for their effects on pathological pain models in mice. Certain compounds demonstrated anti-hyperalgesic action and anti-edematogenic effects without causing locomotive disorders, suggesting their potential application in pain management (Lobo et al., 2015).

Potential as Kynurenine 3-Hydroxylase Inhibitors

  • N-(4-phenylthiazol-2-yl)benzenesulfonamides have been synthesized as inhibitors of kynurenine 3-hydroxylase, an enzyme with implications in neurological disorders. These compounds showed high-affinity inhibition in vitro and blocked kynurenine 3-hydroxylase after oral administration in animal models, indicating their potential for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Antitumor Activity

  • Certain benzenesulfonamide derivatives have shown promising in vitro antitumor activity against non-small cell lung cancer and melanoma cell lines, highlighting their potential in cancer treatment. These findings indicate the significance of structural variations in the benzenesulfonamide moiety for antitumor activity (Sławiński & Brzozowski, 2006).

Enzyme Inhibition Applications

  • Schiff bases of sulfa drugs containing benzenesulfonamide derivatives have been evaluated for enzyme inhibitory activity. These compounds showed inhibitory effects on several enzymes, including cholesterol esterase, tyrosinase, and α-amylase, providing insights into their potential therapeutic applications (Alyar et al., 2019).

Properties

IUPAC Name

N-(1-benzyl-5,6-dimethylbenzimidazol-4-yl)-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N3O2S/c1-15-11-20-22(27-14-29(20)13-17-7-4-3-5-8-17)21(16(15)2)28-32(30,31)19-10-6-9-18(12-19)23(24,25)26/h3-12,14,28H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWFTINTQHNQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)N=CN2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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